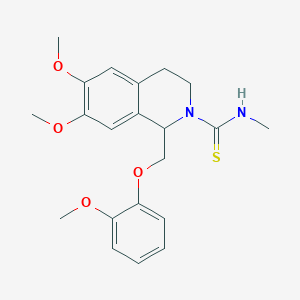![molecular formula C23H27F3N4O4 B14998957 N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-4-(trifluoromethoxy)benzamide](/img/structure/B14998957.png)
N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-4-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE is a complex organic compound with a unique structure that includes a trifluoromethoxy group and multiple amide linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate substituted aniline and react it with a suitable isocyanate to form the urea derivative. This intermediate can then be further reacted with a trifluoromethoxy-substituted benzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule.
科学研究应用
N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.
Industry: The compound could be used in the development of new materials or as a specialty chemical in various industrial processes.
作用机制
The mechanism of action of N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE include other benzamide derivatives with different substituents. Examples include:
- N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-METHOXYBENZAMIDE
- N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-CHLOROBENZAMIDE
Uniqueness
The uniqueness of N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE lies in its trifluoromethoxy group, which can impart distinct chemical and biological properties
属性
分子式 |
C23H27F3N4O4 |
|---|---|
分子量 |
480.5 g/mol |
IUPAC 名称 |
N-[3-methyl-2-[[propyl(propylcarbamoyl)carbamoyl]amino]phenyl]-4-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C23H27F3N4O4/c1-4-13-27-21(32)30(14-5-2)22(33)29-19-15(3)7-6-8-18(19)28-20(31)16-9-11-17(12-10-16)34-23(24,25)26/h6-12H,4-5,13-14H2,1-3H3,(H,27,32)(H,28,31)(H,29,33) |
InChI 键 |
XSJLXCGLYJXOOR-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)N(CCC)C(=O)NC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OC(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B14998890.png)
![2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14998896.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B14998905.png)
![2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998911.png)
![Isopropyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14998912.png)
![1-(4-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B14998918.png)
![5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B14998932.png)
![ethyl 6-(3,4-dimethylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998939.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B14998942.png)
![1,4-Bis[(2,5-dimethoxyphenyl)sulfonyl]-2,5-dimethylpiperazine](/img/structure/B14998944.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methylbenzamide](/img/structure/B14998952.png)

![2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14998955.png)
![7-(4-fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14998959.png)
